N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide
Beschreibung
N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide is a synthetic organic compound with a complex heterocyclic structure. Its core consists of a 2,3-dihydrobenzofuran scaffold substituted with:
- 2-methyl group: Enhances steric bulk and metabolic stability by reducing oxidation at the adjacent carbon.
- 7-carboxamide (-CONH₂): A common pharmacophore in enzyme inhibitors, facilitating interactions with biological targets.
- N-((1-Butyl-2-pyrrolidinyl)methyl) substituent: The pyrrolidine moiety contributes to lipophilicity and basicity, which may influence blood-brain barrier penetration or receptor binding.
Eigenschaften
CAS-Nummer |
124842-93-9 |
|---|---|
Molekularformel |
C19H30ClN3O4S |
Molekulargewicht |
432.0 g/mol |
IUPAC-Name |
N-[(1-butylpyrrolidin-2-yl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H29N3O4S.ClH/c1-3-4-7-22-8-5-6-15(22)12-21-19(23)17-11-16(27(20,24)25)10-14-9-13(2)26-18(14)17;/h10-11,13,15H,3-9,12H2,1-2H3,(H,21,23)(H2,20,24,25);1H |
InChI-Schlüssel |
GZXVXVNELOPJSZ-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCC1CNC(=O)C2=CC(=CC3=C2OC(C3)C)S(=O)(=O)N.Cl |
Kanonische SMILES |
CCCCN1CCCC1CNC(=O)C2=CC(=CC3=C2OC(C3)C)S(=O)(=O)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-((1-butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide Y 20024 Y-20024 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von Y-20024 umfasst mehrere Schritte. Zu den Ausgangsmaterialien gehören 2-Methyl-5-sulfamoylbenzofuran und 1-Butyl-2-pyrrolidinylmethylchlorid. Die Reaktion verläuft über eine nukleophile Substitutionsreaktion, bei der die Chloridgruppe durch das Benzofuran-Derivat ersetzt wird. Die Reaktion wird typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt . Das Endprodukt wird als Hydrochloridsalz gewonnen, um seine Stabilität und Löslichkeit zu verbessern.
Analyse Chemischer Reaktionen
Y-20024 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Y-20024 kann oxidiert werden, um Sulfoxide und Sulfone zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Sulfiden reduziert werden.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Y-20024 entfaltet seine Wirkung hauptsächlich durch Antagonisierung von Dopamin-D2-Rezeptoren. Diese Hemmung reduziert die Aktivität von Dopamin, einem Neurotransmitter, der an verschiedenen neurologischen Prozessen beteiligt ist. Durch die Blockierung dieser Rezeptoren hilft Y-20024, die Symptome von psychotischen Störungen wie Schizophrenie zu lindern. Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, erhöht ihre Wirksamkeit bei der Behandlung von Erkrankungen des zentralen Nervensystems.
Wirkmechanismus
Y-20024 exerts its effects primarily by antagonizing dopamine D2 receptors. This inhibition reduces the activity of dopamine, a neurotransmitter involved in various neurological processes. By blocking these receptors, Y-20024 helps to alleviate symptoms of psychotic disorders such as schizophrenia . The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system disorders.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analysis
The compound 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide () serves as a structural analog. Below is a comparative analysis:
Key Differences and Implications
Sulfamoyl Group: Unique to the target compound, this group may confer enhanced solubility and target-binding specificity compared to the gem-dimethyl analog. Sulfonamides are known to inhibit carbonic anhydrases or proteases .
Rigidity : The gem-dimethyl group in the analog increases scaffold rigidity, which could improve metabolic stability but reduce conformational flexibility for target interactions.
Limitations of Available Data
Pharmacokinetic or pharmacodynamic data (e.g., IC₅₀, logP) are absent, necessitating further experimental studies to validate functional differences.
Biologische Aktivität
N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide, also referred to as compound 15, is a synthetic derivative belonging to the class of neuroleptic agents. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating neuropsychiatric disorders.
Chemical Structure
The molecular formula of this compound is , and its structure features a benzofuran core with a sulfamoyl group and a pyrrolidine moiety. The presence of these functional groups contributes to its biological activity.
Pharmacological Profile
Research indicates that compound 15 exhibits an atypical neuroleptic profile. It has been shown to be significantly more potent than traditional neuroleptics in certain contexts:
- Antagonistic Activity : Compound 15 demonstrated an effective antagonistic action against apomorphine-induced hyperactivity in mice, with an effective dose (ED50) of 30 mg/kg when administered orally. This potency is reported to be eleven times greater than that of sulpiride, a commonly used antipsychotic .
- Lethality Potentiation : The compound also exhibited enhanced lethality in methamphetamine-treated rats, indicating a potential for serious side effects or interactions with other substances .
- Stereotypic Behavior Inhibition : Interestingly, while it was effective in some models, compound 15 showed weak inhibitory activity against apomorphine-induced stereotypy in rats (ED50 > 500 mg/kg), similar to sulpiride .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the significance of the intramolecular hydrogen bonding within the compound's structure. Variations in the pyrrolidine substituents have been linked to differences in potency and receptor affinity. For instance, the introduction of different alkyl groups on the pyrrolidine ring alters the lipophilicity and consequently the pharmacokinetic properties of the compound .
Case Studies
Several studies have investigated the biological activity of compound 15:
- Neuroleptic Activity : In a study published by Tahara et al., various derivatives were synthesized and evaluated for their antipsychotic potential. Compound 15 was identified as having a unique profile that distinguishes it from classical neuroleptics like haloperidol, suggesting it may offer therapeutic benefits with potentially fewer side effects .
- Comparative Studies : Further research comparing compound 15 with other neuroleptics revealed that while it shares some common mechanisms, its distinct chemical structure allows for differential interactions with neurotransmitter systems, particularly dopaminergic pathways .
Summary of Findings
| Property | Compound 15 | Comparison (Sulpiride) |
|---|---|---|
| Antagonistic Activity (ED50) | 30 mg/kg | 330 mg/kg |
| Stereotypy Inhibition (ED50) | >500 mg/kg | 500 mg/kg |
| Lethality Potentiation | Stronger than sulpiride | Moderate |
| Lipophilicity | Higher | Lower |
Q & A
Basic Research Questions
Q. What are the critical handling precautions for this compound in laboratory settings?
- Methodological Answer :
- Always use PPE (safety glasses, gloves, lab coat) and operate in a well-ventilated fume hood to avoid inhalation or skin contact .
- Store in sealed, light-protected containers at controlled temperatures (e.g., 2–8°C) to prevent degradation .
- Avoid contact with oxidizing agents due to potential reactivity hazards .
Q. What synthetic approaches are typically employed for benzofuran-carboxamide derivatives like this compound?
- Methodological Answer :
- Multi-step synthesis often involves condensation of pyrrolidine derivatives with sulfamoyl-substituted benzofuran precursors under controlled pH (6–8) and temperature (60–80°C) .
- Purification requires column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How is the purity of the compound validated in initial characterization?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, targeting >98% purity .
- Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity, focusing on sulfamoyl (-SO2NH2) and dihydrobenzofuran proton environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported safety data (e.g., GHS classification vs. decomposition risks)?
- Methodological Answer :
- Conduct thermal stability assays using thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C may release toxic fumes) .
- Cross-reference safety data with in-house flammability tests (e.g., ASTM E681) to clarify unclassified hazards .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Use design of experiments (DOE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). For example, substituting THF with DMF may improve sulfamoyl coupling efficiency .
- Implement inline FTIR monitoring to detect intermediates and terminate reactions at peak conversion .
Q. How can structural analogs be designed to enhance bioavailability without compromising activity?
- Methodological Answer :
- Perform molecular docking studies (e.g., using AutoDock Vina) to identify critical interactions (e.g., sulfamoyl group with target enzymes) .
- Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to improve solubility, followed by logP assays to validate permeability .
Q. What advanced techniques address challenges in spectral interpretation due to stereochemical complexity?
- Methodological Answer :
- Use 2D NMR (COSY, NOESY) to resolve overlapping signals from the pyrrolidinyl and dihydrobenzofuran moieties .
- Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes to confirm stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
